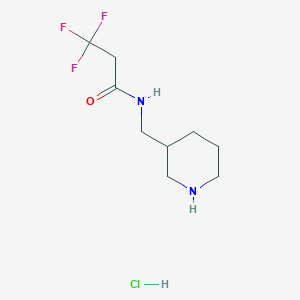

3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride

Description

Systematic Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, precisely defining its molecular architecture and functional group arrangement. The compound is formally classified under the Chemical Abstracts Service registry number 1582121-35-4, with its molecular formula designated as C9H16ClF3N2O for the hydrochloride salt form. The free base molecular formula is C9H15F3N2O, indicating the presence of the chloride anion in the salt form.

The structural classification of this compound places it within the broader category of trifluorinated amides, specifically featuring a propanamide backbone with a trifluoromethyl substituent at the 3-position. The piperidine moiety is attached through a methylene bridge to the amide nitrogen, creating a distinctive molecular framework that combines both aliphatic and heterocyclic elements. The compound's three-dimensional structure can be represented by its Simplified Molecular Input Line Entry System notation: C1CC(CNC1)CNC(=O)CC(F)(F)F, which clearly delineates the connectivity pattern between functional groups.

The International Chemical Identifier key for this compound is GUHPYIIAFSBCPO-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and structural identification. The compound's molecular weight is precisely calculated as 260.68 grams per mole for the hydrochloride salt, while the free base exhibits a molecular weight of 224.11365 daltons. This molecular weight difference of approximately 36.5 daltons corresponds to the addition of hydrogen chloride during salt formation.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C9H15F3N2O | C9H16ClF3N2O |

| Molecular Weight | 224.11365 Da | 260.68 g/mol |

| CAS Number | - | 1582121-35-4 |

| PubChem CID | 20116971 | - |

| InChI Key | GUHPYIIAFSBCPO-UHFFFAOYSA-N | SGPBZJUZZCLNAO-UHFFFAOYSA-N |

Historical Development in Fluorinated Piperidine Derivatives

The historical development of fluorinated piperidine derivatives represents a convergence of two fundamental medicinal chemistry paradigms: the therapeutic importance of nitrogen-containing heterocycles and the strategic incorporation of fluorine atoms to enhance molecular properties. Piperidine rings have emerged as the most abundant heterocyclic framework in pharmaceutical compounds, with recent investigations revealing that 59% of all small-molecule drugs approved by the Food and Drug Administration contain at least one nitrogen heterocycle. This prevalence underscores the fundamental importance of piperidine-based scaffolds in drug discovery and development.

The incorporation of fluorine into pharmaceutical compounds has experienced remarkable growth over the past several decades, driven by fluorine's unique physicochemical properties. Although fluorine is rarely encountered in natural products, almost one-quarter of all small-molecule drugs currently marketed contain at least one fluorine atom. This dramatic increase reflects the recognition of fluorine as a potent substituent capable of optimizing drug properties through its high electronegativity and distinctive bonding characteristics.

The specific development of fluorinated piperidine derivatives has been motivated by fluorine's strong preference for gauche orientation, which enables the establishment of conformationally defined building blocks with predictable three-dimensional arrangements. The combination of fluorine substituents with nitrogen heterocycles has emerged as an area of tremendous interest to pharmaceutical and agricultural researchers, as demonstrated by the extensive research efforts directed toward accessing these molecular architectures.

Historical synthetic approaches to fluorinated piperidines have been hampered by significant challenges, particularly the competing hydrodefluorination pathways that can lead to undesired non-fluorinated products during catalytic hydrogenation processes. Traditional fluorination methodologies, including electrophilic and nucleophilic substitution reactions, have offered only limited access to fluorinated piperidine derivatives, necessitating the development of alternative synthetic strategies.

Recent synthetic methodologies have focused on the formation of piperidines from fluorinated precursors, particularly through metal-catalyzed hydrogenation of commercially available fluoropyridines. These approaches have demonstrated the potential for robust and scalable synthesis of fluorinated piperidine derivatives, with researchers achieving excellent diastereoselectivities and functional group tolerance under optimized reaction conditions.

Position in Contemporary Medicinal Chemistry Research

The position of this compound within contemporary medicinal chemistry research reflects the compound's potential as a valuable building block for pharmaceutical development. Current research applications focus primarily on the compound's utility as a receptor agonist, highlighting its potential for modulating specific biological pathways through targeted molecular interactions.

Contemporary medicinal chemistry research has increasingly recognized the importance of fluorinated piperidine derivatives in optimizing drug properties, particularly in the context of modulating nitrogen basicity and enhancing pharmacokinetic profiles. The strategic placement of fluorine atoms adjacent to nitrogen centers can significantly influence protonation states and binding interactions, as demonstrated by studies showing that fluorine substitution can modulate piperidine nitrogen basicity within therapeutically relevant ranges.

Research institutions have established dedicated programs for investigating fluorinated heterocyclic compounds, with specific emphasis on their applications in allosteric drug design, anti-cancer therapeutics, and neurological disorders. The Virginia Commonwealth University medicinal chemistry program exemplifies this approach, incorporating fluorinated compound research into broader drug discovery ecosystems that combine synthetic chemistry, structural biology, and pharmacological evaluation.

The University of Kansas medicinal chemistry department has similarly emphasized the importance of fluorinated building blocks in contemporary drug discovery, with research programs focusing on the design, synthesis, and biological characterization of fluorinated compounds for receptor modulation. These institutional commitments demonstrate the recognition of fluorinated piperidine derivatives as essential components of modern pharmaceutical research.

Current research methodologies for fluorinated piperidine derivatives emphasize the development of robust synthetic protocols that enable selective formation of desired stereoisomers while maintaining functional group compatibility. Recent publications have described palladium-catalyzed hydrogenation protocols that achieve highly selective formation of fluorinated piperidines from readily available fluoropyridine precursors, with excellent tolerance for polar functional groups including esters, amides, and alcohols.

The research utility of this compound is further enhanced by its availability through specialized chemical suppliers, enabling widespread investigation of its properties and applications. Commercial availability with purity levels exceeding 95% facilitates its incorporation into diverse research programs focused on structure-activity relationship studies and lead compound optimization.

Contemporary research applications have demonstrated the compound's potential for modification and derivatization, with synthetic protocols enabling the preparation of related fluorinated drug analogues. These modifications include the preparation of fluorinated derivatives of established pharmaceutical compounds, showcasing the versatility of fluorinated piperidine scaffolds in medicinal chemistry applications.

| Research Application | Institution | Focus Area |

|---|---|---|

| Receptor Agonist Studies | Multiple Research Centers | Pharmaceutical Development |

| Allosteric Drug Design | Virginia Commonwealth University | Cancer and Neurological Disorders |

| Synthetic Methodology | University of Kansas | Building Block Development |

| Structure-Activity Studies | Commercial Research Programs | Lead Optimization |

Properties

IUPAC Name |

3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-8(15)14-6-7-2-1-3-13-5-7;/h7,13H,1-6H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPBZJUZZCLNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3,3-Trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride is a synthetic compound notable for its trifluoromethyl group and piperidine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. Its molecular formula is C9H16ClF3N2O, with a molar mass of approximately 260.68 g/mol .

Chemical Structure and Properties

The unique structure of this compound enhances its lipophilicity and solubility, making it suitable for various biological applications. The trifluoromethyl group contributes to increased chemical stability and membrane permeability, which may enhance its biological activity compared to non-fluorinated counterparts .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:

- Analgesic Properties : Initial findings indicate potential analgesic effects, suggesting its use in pain management therapies.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

- Enzyme Inhibition : It has been used in enzyme inhibition studies, indicating its ability to interact with various biological targets including neurotransmitter receptors .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors and enzymes involved in neurological pathways. This interaction may influence pain pathways and other physiological processes .

Table 1: Summary of Biological Activities

Case Study: Analgesic and Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing chronic pain conditions.

Case Study: Enzyme Interaction

Research focusing on enzyme inhibition revealed that this compound effectively inhibited certain enzymes involved in inflammatory pathways. This property suggests its potential utility in developing treatments for diseases characterized by excessive inflammation .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological contexts:

- Analgesic and Anti-inflammatory Properties : Preliminary studies suggest that 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride may interact with neurotransmitter receptors involved in pain pathways, indicating potential for pain management therapies.

- Neuropharmacology : Its structure allows for interactions with biological targets relevant to neurological functions. Research is ongoing to fully elucidate these interactions and their implications for treating neurological disorders.

Binding Affinity Studies

Initial interaction studies indicate that this compound may exhibit significant binding affinity to specific receptors, influencing pain pathways and potentially offering new avenues for therapeutic development in analgesics .

Case Studies

Several studies have explored the biological effects of similar compounds:

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Propanamide Derivatives

3,3,3-Trifluoro-N-(pyrrolidin-3-yl)propanamide ()

- Structural Differences : Replaces the piperidine ring with a pyrrolidine ring (5-membered vs. 6-membered amine ring).

- Implications : Reduced ring size may alter steric hindrance and binding affinity to biological targets. Pyrrolidine derivatives often exhibit faster metabolic clearance due to increased ring strain.

- Availability : Discontinued commercial status () limits its practical use compared to the target compound.

N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride ()

- Structural Differences : Features a trifluoromethyl group directly on the pyrrolidine ring and a carboxamide group instead of a propanamide chain.

2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide ()

- Structural Differences : Aromatic substitution (phenyl ring with trifluoromethyl group) instead of an aliphatic amine.

Piperidine-Based Compounds

3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic Acid ()

- Structural Differences : Contains a carboxylic acid group and a phenyl-trifluoromethyl substituent on the piperidine ring.

- Synthetic Relevance: Synthesized via a similar route (amide coupling with methyl 3-chloro-3-oxopropanoate), suggesting shared intermediates.

- Bioactivity : Demonstrated activity as an RBP4 antagonist, implying the target compound may have analogous applications in metabolic disease therapeutics.

3,3,3-Trifluoro-N-[(3S)-piperidin-3-yl]propanamide Hydrochloride ()

- Structural Differences : Lacks the methylene bridge (-CH2-) between the piperidine and propanamide groups.

Chlorinated and Heterocyclic Propanamides

(RS)-2-Chloro-N-(2-methylphenylenyl)propanamide ()

- Structural Differences : Chlorine substituent instead of fluorine and a methylphenyl group.

- Analytical Relevance : Included in pharmacopeial impurity profiling (Table 1, ), emphasizing the need for stringent purity standards in pharmaceuticals compared to research chemicals.

2-Chloro-N-(3-chloro-9,10-dioxoanthracen-2-yl)propanamide ()

- Structural Differences: Anthraquinone backbone with chlorine substituents, conferring distinct electronic properties.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

*Estimated based on structural analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride typically involves the formation of an amide bond between a trifluorinated propanoic acid derivative and a piperidine-containing amine. The key synthetic steps are:

- Activation of the trifluoropropanoic acid : Conversion to a more reactive intermediate such as trifluoropropanoyl chloride.

- Amidation reaction : Coupling of the activated acid derivative with piperidin-3-ylmethyl amine.

- Salt formation : Conversion of the free amide to its hydrochloride salt to enhance solubility and stability.

Detailed Reaction Steps

| Step | Description | Typical Conditions and Reagents |

|---|---|---|

| 1. Preparation of trifluoropropanoyl chloride | Conversion of 3,3,3-trifluoropropanoic acid to trifluoropropanoyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. | SOCl2 or oxalyl chloride, reflux, inert atmosphere |

| 2. Amidation | Reaction of trifluoropropanoyl chloride with piperidin-3-ylmethyl amine to form the amide bond. | Base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C |

| 3. Hydrochloride salt formation | Treatment of the free amide with hydrochloric acid to form the hydrochloride salt. | HCl gas or HCl in organic solvent, room temperature |

This synthetic route is supported by industrial and research scale protocols, ensuring high yield and purity of the final product.

Alternative Synthetic Routes

- Direct amidation : Using coupling reagents such as carbodiimides (e.g., EDC, DCC) to activate 3,3,3-trifluoropropanoic acid directly with piperidin-3-ylmethyl amine, avoiding the acid chloride intermediate.

- Palladium-catalyzed carbonylation : A more advanced method reported for similar α-CF3 amide derivatives, involving palladium catalysts to form the amide bond under milder conditions, though less commonly applied for this specific compound.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0 to 25°C | Lower temperatures favor controlled amidation |

| Solvent | Dichloromethane, tetrahydrofuran, or acetonitrile | Solvent choice affects solubility and reaction rate |

| Base | Triethylamine or similar tertiary amines | Neutralizes HCl formed during amidation |

| Reaction Time | 2 to 24 hours | Depends on scale and reagent purity |

| Purification | Column chromatography or recrystallization | Ensures removal of unreacted starting materials |

Analytical Data Supporting Preparation

The identity and purity of this compound are confirmed by:

- NMR Spectroscopy : Characteristic signals for the trifluoromethyl group (CF3), piperidine ring protons, and amide NH.

- Mass Spectrometry : Molecular ion peak consistent with molar mass of 260.68 g/mol.

- Elemental Analysis : Consistent with molecular formula C9H16ClF3N2O.

- Melting Point and Solubility Tests : Confirm salt formation and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acid chloride amidation | 3,3,3-trifluoropropanoyl chloride, piperidin-3-ylmethyl amine, base | High yield, well-established | Requires handling of acid chlorides (corrosive) |

| Direct amidation with coupling agents | 3,3,3-trifluoropropanoic acid, piperidin-3-ylmethyl amine, EDC/DCC | Avoids acid chlorides, milder | Coupling reagents can be expensive, side reactions possible |

| Palladium-catalyzed carbonylation | Trifluoropropyl halide, piperidine, Pd catalyst | Mild conditions, selective | Requires specialized catalysts, less common for this compound |

Research Findings and Industrial Considerations

- The acid chloride amidation method remains the most practical and scalable for industrial production, offering reproducible yields and product purity.

- Continuous flow reactors are being explored to improve safety and efficiency in handling reactive intermediates like acid chlorides.

- Automated synthesis platforms can further optimize reaction conditions, minimize impurities, and enhance throughput for research-scale preparation.

- The hydrochloride salt form is preferred for improved water solubility and stability, facilitating downstream biological testing and formulation.

Q & A

Basic: What are the key steps in synthesizing and purifying 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride?

Methodological Answer:

Synthesis typically involves coupling reactions between trifluoropropanoyl chloride and piperidin-3-ylmethylamine under anhydrous conditions. For example, trifluoroacetic acid (TFA) is often used to deprotect intermediates in dichloromethane (DCM), followed by neutralization with saturated sodium bicarbonate and extraction . Purification may involve recrystallization from ethanol or column chromatography. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, with mobile phases like ethyl acetate/hexane mixtures .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- HPLC : Determines purity (>98% is typical for research-grade compounds) and identifies major impurities. For example, HPLC at 206 nm is used with a C18 column and acetonitrile/water gradients .

- NMR Spectroscopy : Confirms structural integrity. Discrepancies between ¹H NMR and HPLC data (e.g., residual solvents like acetone) require iterative purification .

- Mass Spectrometry (MS) : Validates molecular weight ([M+H]+ ion detection) and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Waste Disposal : Collect organic waste in sealed containers for incineration, avoiding drainage systems .

Advanced: How can computational modeling optimize reaction conditions for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For instance, ICReDD integrates computational screening to identify optimal solvents and catalysts, reducing trial-and-error experimentation. Reaction path searches can prioritize conditions favoring amide bond formation while minimizing side reactions .

Advanced: How should researchers address contradictions between NMR and HPLC purity data?

Methodological Answer:

Discrepancies often arise from non-UV-active impurities (e.g., residual solvents). To resolve:

Perform ¹H NMR with deuterated solvents to quantify non-polar contaminants (e.g., 0.2% acetone detected in NMR but not HPLC ).

Use orthogonal techniques like Karl Fischer titration for water content.

Iteratively refine recrystallization or column chromatography conditions.

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

- Reactor Design : Use continuous-flow reactors for better heat/mass transfer, especially for exothermic amidation steps .

- Catalyst Screening : Test bases like DMAP or Hünig’s base to accelerate coupling.

- Solvent Optimization : Replace DCM with less toxic solvents (e.g., ethyl acetate) while maintaining reaction efficiency .

Advanced: How does environmental pH affect the compound’s stability?

Methodological Answer:

Stability studies should include:

- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC.

- Storage Recommendations : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

Advanced: What methods resolve enantiomeric impurities in chiral derivatives?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid) for diastereomeric salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.